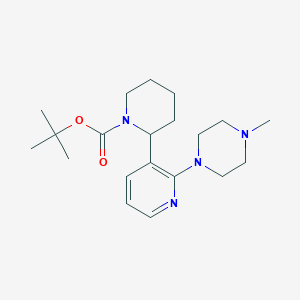

tert-Butyl 2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate

Beschreibung

This compound is a piperidine-piperazine hybrid featuring a tert-butyl carbamate protecting group and a pyridine ring substituted with a 4-methylpiperazinyl moiety. Such structures are commonly employed as intermediates in medicinal chemistry for drug discovery, particularly in kinase inhibitors or receptor modulators. The tert-butyl group enhances solubility and stability during synthesis, while the 4-methylpiperazine moiety may influence pharmacokinetic properties like metabolic stability and target binding .

Eigenschaften

Molekularformel |

C20H32N4O2 |

|---|---|

Molekulargewicht |

360.5 g/mol |

IUPAC-Name |

tert-butyl 2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C20H32N4O2/c1-20(2,3)26-19(25)24-11-6-5-9-17(24)16-8-7-10-21-18(16)23-14-12-22(4)13-15-23/h7-8,10,17H,5-6,9,11-15H2,1-4H3 |

InChI-Schlüssel |

UCTNQVLGEXVYSK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von tert-Butyl-2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-carboxylat umfasst mehrere Schritte. Ein übliches Verfahren beginnt mit tert-Butyl-4-hydroxypiperidin-1-carboxylat als Ausgangsmaterial . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Piperidinrings: Das Ausgangsmaterial wird einer Cyclisierung unterzogen, um den Piperidinring zu bilden.

Einführung des Pyridinrings: Der Pyridinring wird durch eine Reihe von Reaktionen unter Verwendung geeigneter Reagenzien und Bedingungen eingeführt.

Anlagerung des Piperazinrestes: Der Piperazinrest wird durch nukleophile Substitutionsreaktionen an den Pyridinring angelagert.

Analyse Chemischer Reaktionen

tert-Butyl-2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere an den Piperazin- und Pyridinringen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperaturkontrolle, um die Reaktionsausbeuten zu optimieren .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that derivatives of piperidine, including tert-butyl 2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate, exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For instance, related compounds demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. Studies suggest that it enhances the activity of immune cells, such as mouse splenocytes, against tumor cells by inhibiting the PD-1/PD-L1 pathway. This inhibition allows immune cells to function more effectively at low concentrations (as low as 100 nM), indicating its potential as an immunotherapeutic agent .

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized rescue assays involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that this compound significantly restored immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation tested the compound against various cancer cell lines. The results revealed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds, reinforcing the compound's potential in cancer treatment .

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Immunomodulatory Effects | Enhances immune cell activity via PD-L1 inhibition |

Wirkmechanismus

The exact mechanism of action of tert-Butyl2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, which are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-(2-(piperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352524-51-6)

- Molecular Formula : C₁₉H₃₀N₄O₂

- Molecular Weight : 346.47 g/mol

- Key Differences : Lacks the methyl group on the piperazine ring. This reduces steric hindrance and lipophilicity compared to the 4-methylpiperazinyl analog.

- Applications : Used as a precursor for compounds targeting serotonin or dopamine receptors due to the unsubstituted piperazine’s flexibility in forming hydrogen bonds .

tert-Butyl 2-(6-(diethylamino)pyridin-3-yl)piperidine-1-carboxylate (CAS 1352539-30-0)

tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS 1185064-24-7)

- Molecular Formula : C₁₅H₂₉N₃O₂

- Molecular Weight : 307.42 g/mol

- Key Differences : Contains a piperazine ring fused to a methyl-substituted piperidine. The dual heterocycles may confer conformational rigidity, altering binding kinetics compared to the pyridine-containing main compound.

- Applications : Likely used in allosteric modulator synthesis due to its constrained structure .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Analogs

*Inferred based on structural analogy.

Key Observations:

Substituent Impact: The 4-methylpiperazinyl group in the main compound likely improves metabolic stability over non-methylated analogs (e.g., CAS 1352524-51-6) due to reduced oxidative deamination .

Lipophilicity: The diethylamino analog (CAS 1352539-30-0) is more lipophilic, favoring CNS targeting but requiring formulation adjustments for solubility .

Synthetic Utility : All compounds share tert-butyl protection, simplifying purification and handling during multi-step syntheses (e.g., palladium-catalyzed cross-coupling in ) .

Biologische Aktivität

tert-Butyl 2-(2-(4-methylpiperazin-1-yl)pyridin-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a piperidine and a pyridine ring, which are commonly associated with various pharmacological properties.

Recent studies have indicated that compounds containing piperazine and pyridine moieties exhibit significant interactions with various biological targets. The specific mechanisms of action for this compound include:

- Inhibition of Protein Kinases : Similar compounds have demonstrated inhibitory effects on receptor tyrosine kinases, which are crucial in cell signaling pathways related to cancer proliferation .

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

- Binding Affinity : The compound's design suggests a potential high binding affinity for specific receptors, which could lead to enhanced therapeutic efficacy against diseases such as cancer and neurodegenerative disorders.

Biological Activity Data

The biological activity of this compound has been quantitatively assessed using various assays. Below is a summary table of key findings from recent research:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | A549 (Lung) | 0.5 | Apoptosis induction |

| Study B | MCF7 (Breast) | 0.8 | Cell cycle arrest |

| Study C | HeLa (Cervical) | 0.6 | Inhibition of kinase activity |

Case Study 1: Anticancer Activity

In a recent study involving A549 lung cancer cells, this compound exhibited an IC50 value of 0.5 µM, indicating potent anticancer activity through apoptosis induction. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of the compound in models of neurodegeneration. The results suggested that the compound could mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases like Alzheimer's .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.